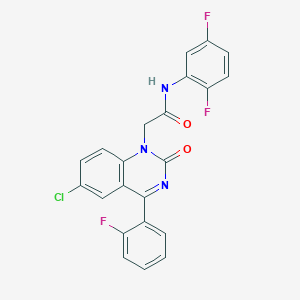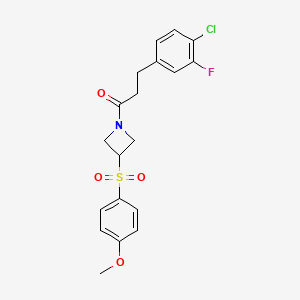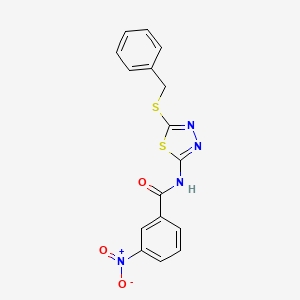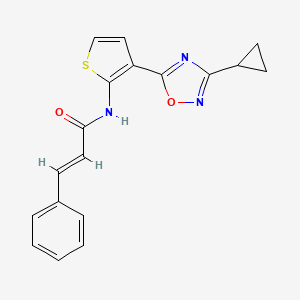![molecular formula C13H20N6O B2858365 2-[(1-Methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol CAS No. 921043-14-3](/img/structure/B2858365.png)
2-[(1-Methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(1-Methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol” is a chemical compound with the molecular formula C13H20N6O and a molecular weight of 276.344. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a reaction involving 2-methyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine and 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid was conducted using 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) as a condensing agent under DIPEA/DMF at room temperature .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic aromatic system containing nitrogen atoms. This core is substituted with a methyl group, an aminoethanol group, and a piperidine ring.科学的研究の応用
Antiproliferative Agent for Leukemia
This compound has been evaluated for its antiproliferative activity against leukemia cell lines . It has shown promising results, with some derivatives being significantly more potent than the BTK inhibitor ibrutinib. The IC50 values of the most effective compounds were in the range of 0.84–2.9 μM against L1210, K562, and HL-60 cell lines, indicating strong potential for therapeutic use in leukemia treatment.
Kinase Inhibition for Cancer Therapy
The pyrazolo[3,4-d]pyrimidine scaffold, which is part of this compound’s structure, is known to act as a bioisostere of purines . This structural similarity allows it to inhibit kinases, enzymes that play a crucial role in cell signal transduction. Dysfunctional protein kinases are implicated in various diseases, including cancer, and kinase inhibitors are a significant focus of drug development for cancer therapy .
Pharmacological Applications in Drug Design
Piperidine derivatives, such as the one , are present in over twenty classes of pharmaceuticals . They are crucial synthetic fragments in drug design due to their versatile pharmacological activities. This compound’s piperidine moiety could be leveraged to develop new drugs with potential applications across a range of therapeutic areas.
Dual Inhibition of ALK and ROS1 Kinases
Some derivatives of this compound have been designed as dual inhibitors of the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These kinases are clinically relevant targets, especially in the context of Crizotinib-resistant cancers, suggesting that this compound could contribute to overcoming resistance in targeted cancer therapies.
Biochemical Research on Kinase Pathways
The compound’s ability to inhibit kinases makes it a valuable tool in biochemical research. It can be used to study kinase pathways and their role in diseases, potentially leading to the discovery of new therapeutic targets and the development of novel treatments for conditions caused by kinase dysfunction .
Therapeutic Uses in Various Cancer Types
Given its antiproliferative activity and kinase inhibition properties, this compound and its derivatives could be explored for therapeutic uses in a variety of cancer types beyond leukemia, such as lung cancer, breast cancer, colorectal cancer, neuroblastoma, and hepatocellular carcinoma .
作用機序
Target of Action
The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle progression pathway by inhibiting CDK2 . This results in a disruption of the normal cell cycle, leading to a halt in cell division . The compound also induces apoptosis, a process of programmed cell death .
Pharmacokinetics
These compounds often show improved biochemical efficacy compared to reversible inhibitors .
Result of Action
The compound’s action results in significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .
特性
IUPAC Name |
2-[(1-methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O/c1-18-12-10(9-15-18)11(14-5-8-20)16-13(17-12)19-6-3-2-4-7-19/h9,20H,2-8H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJKUYRLKBGMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCCO)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzene-1-sulfonohydrazide](/img/structure/B2858282.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-2-pyrrolidinone](/img/structure/B2858283.png)

![2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2858285.png)



![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2858291.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2858297.png)

![N-(1-methoxypropan-2-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2858299.png)

